molecular formula C11H14N4O4S B11830860 N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B11830860
M. Wt: 298.32 g/mol
InChI Key: QBRUQZJOMAHKCR-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the hydroxyethyl, methyl, and methylsulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrrolo[2,3-d]pyrimidine core or other functional groups.

    Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

  • 7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
  • N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Uniqueness

N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is unique due to the presence of the hydroxyethyl group, which can enhance its solubility and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.

Properties

Molecular Formula

C11H14N4O4S

Molecular Weight

298.32 g/mol

IUPAC Name

N-(2-hydroxyethyl)-7-methyl-2-methylsulfonylpyrrolo[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C11H14N4O4S/c1-15-8(10(17)12-3-4-16)5-7-6-13-11(14-9(7)15)20(2,18)19/h5-6,16H,3-4H2,1-2H3,(H,12,17)

InChI Key

QBRUQZJOMAHKCR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CN=C(N=C21)S(=O)(=O)C)C(=O)NCCO

Origin of Product

United States

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